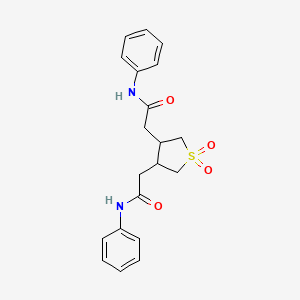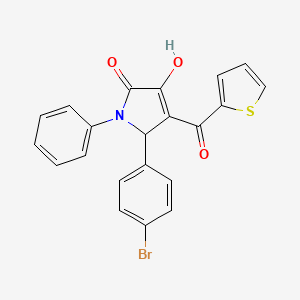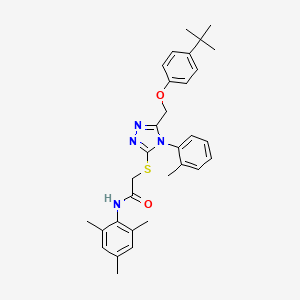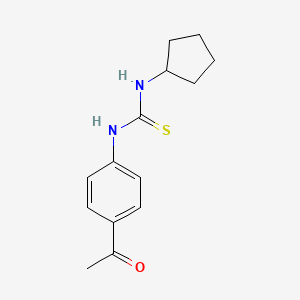
2-(1,1-Dioxo-4-phenylcarbamoylmethyl-tetrahydro-1lambda(6)-thiophen-3-yl)-N-phenyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Dioxo-4-phenylcarbamoylmethyl-tetrahydro-1lambda(6)-thiophen-3-yl)-N-phenyl-acetamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a tetrahydrothiophene ring, a phenylcarbamoylmethyl group, and a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Dioxo-4-phenylcarbamoylmethyl-tetrahydro-1lambda(6)-thiophen-3-yl)-N-phenyl-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable diene with sulfur sources under controlled conditions.
Introduction of the Phenylcarbamoylmethyl Group: This step can be achieved through a nucleophilic substitution reaction, where a phenylcarbamoyl chloride reacts with the tetrahydrothiophene intermediate.
Attachment of the Phenylacetamide Moiety: This final step involves the acylation of the intermediate with phenylacetic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Potential applications in the development of bioactive compounds.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Investigated for its potential use in electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-4-phenylcarbamoylmethyl-tetrahydro-1lambda(6)-thiophen-3-yl)-N-phenyl-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various biological outcomes.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Phenylacetamide Derivatives: Compounds with the phenylacetamide moiety but different core structures.
Uniqueness:
- The combination of the tetrahydrothiophene ring with phenylcarbamoylmethyl and phenylacetamide groups makes this compound unique.
- Its specific structure imparts distinct chemical and biological properties, differentiating it from other thiophene or phenylacetamide derivatives.
Properties
Molecular Formula |
C20H22N2O4S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[4-(2-anilino-2-oxoethyl)-1,1-dioxothiolan-3-yl]-N-phenylacetamide |
InChI |
InChI=1S/C20H22N2O4S/c23-19(21-17-7-3-1-4-8-17)11-15-13-27(25,26)14-16(15)12-20(24)22-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,21,23)(H,22,24) |
InChI Key |
UYBOJUITDWIHJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)CC(=O)NC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}-5-[(nonadecafluorononyl)oxy]aniline](/img/structure/B11089881.png)
![5-{[(E)-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11089884.png)
![Ethyl 5-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate](/img/structure/B11089891.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide](/img/structure/B11089893.png)
![1-amino-2-{(E)-[(3-methylphenyl)imino]methyl}anthracene-9,10-dione](/img/structure/B11089901.png)
![Ethyl 4-(3-[2-(4-fluorophenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11089906.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B11089912.png)
![1-(4-chlorophenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11089916.png)
![3-Bromo-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B11089919.png)



![1-Allyl-5'-methyl-3'-[2-(methylthio)ethyl]-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11089934.png)
